1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Beschreibung

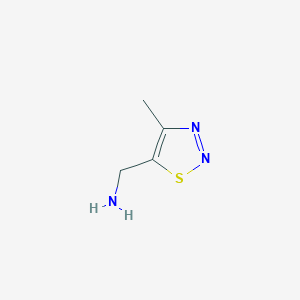

1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine (CAS: 790641-72-4) is a heterocyclic amine with the molecular formula C₄H₇N₃S and a molecular weight of 129.18 g/mol . Its structure comprises a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a methanamine group at position 5 (Figure 1). Predicted physical properties include a boiling point of 236.8 ± 32.0°C, density of 1.271 ± 0.06 g/cm³, and pKa of 7.42 ± 0.29, suggesting moderate basicity and stability under ambient conditions . The compound is primarily explored in medicinal and agrochemical research due to the pharmacophoric 1,2,3-thiadiazole core, which is known for diverse biological activities .

Eigenschaften

IUPAC Name |

(4-methylthiadiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-4(2-5)8-7-6-3/h2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKUAYFZVFKNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592830 | |

| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790641-72-4 | |

| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method 1: Direct Synthesis from Thiadiazole Derivatives

This method involves the use of 4-methyl-1,2,3-thiadiazole as a starting material. The general procedure is as follows:

Reagents :

- 4-methyl-1,2,3-thiadiazole

- Ammonia or an amine source (e.g., methylamine)

-

- The thiadiazole derivative is reacted with ammonia or methylamine in an appropriate solvent (such as ethanol) under reflux conditions.

- The reaction typically takes several hours and is monitored using thin-layer chromatography (TLC) to confirm the completion of the reaction.

Yield : Yields can vary but are generally reported between 60% to 80% depending on the reaction conditions and purity of starting materials.

Method 2: Cyclization Reaction

Another approach involves cyclization reactions that utilize thiourea derivatives:

Reagents :

- Thiourea

- Methyl halides (e.g., methyl iodide)

-

- Thiourea is reacted with a methyl halide in the presence of a base (such as potassium carbonate) to form the corresponding thiadiazole.

- This intermediate can then be further reacted with an amine to yield the final product.

Yield : This method can achieve yields upwards of 85% when optimized.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored for the rapid preparation of thiadiazole derivatives:

Reagents :

- Appropriate thiadiazole precursors

- Amines

-

- The reactants are placed in a microwave reactor and subjected to microwave irradiation for a short period (typically minutes).

-

- This method significantly reduces reaction time and can enhance yields due to better energy transfer and mixing.

Yield : Yields can reach up to 90% with this technique.

Summary Table of Preparation Methods

| Method | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Direct Synthesis | 4-methyl-1,2,3-thiadiazole | Reflux with ammonia | 60-80 |

| Cyclization Reaction | Thiourea + Methyl halides | Base-mediated reaction | >85 |

| Microwave-Assisted Synthesis | Thiadiazole precursors + Amines | Microwave irradiation | Up to 90% |

Research has indicated that compounds containing the thiadiazole moiety exhibit a range of biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that derivatives of thiadiazoles can inhibit key enzymes involved in DNA synthesis, making them potential candidates for drug development.

Moreover, ongoing research continues to explore modifications of the thiadiazole structure to enhance its efficacy and reduce toxicity. The versatility in synthesis methods allows for tailored approaches depending on desired properties and applications.

Analyse Chemischer Reaktionen

Acylation and Sulfonylation Reactions

The primary amine undergoes nucleophilic substitution with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. For example:

- Reaction with acetyl chloride yields N-acetyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.

- Reaction with benzenesulfonyl chloride produces the corresponding sulfonamide derivative.

Conditions : Typically conducted in anhydrous dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C.

Alkylation Reactions

The amine group reacts with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines. For instance:

- Methylation with CH₃I in the presence of NaHCO₃ yields N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.

Yield : ~60–75% (extrapolated from ethyl-substituted analogs).

Schiff Base Formation

Condensation with aldehydes or ketones generates Schiff bases. For example:

- Reaction with benzaldehyde forms N-benzylidene-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.

Conditions : Reflux in ethanol with catalytic acetic acid .

Coordination Chemistry

The sulfur atom in the thiadiazole ring and the amine group act as ligands for metal ions. Examples include:

- Organotin complexes : Reaction with tin(IV) chloride forms stable coordination complexes, as seen in analogous 1,2,3-thiadiazole derivatives .

- Transition metal complexes : Potential binding with Cu(II) or Fe(III) ions for catalytic or biomedical applications .

Ugi Multicomponent Reactions

The amine participates in Ugi reactions with aldehydes, isocyanides, and carboxylic acids to form tetrazole derivatives. For example:

- Reaction with 4-chlorobenzaldehyde, tert-butyl isocyanide, and benzoic acid yields a tetrazole-linked thiadiazole .

Conditions : Methanol, room temperature, 12–24 hours.

Yield : ~55% (based on similar substrates) .

Cyclization and Heterocycle Formation

The amine group facilitates cyclization reactions:

- With carbon disulfide : Forms 1,3,4-thiadiazole-2-thione derivatives under basic conditions .

- With nitriles : Produces triazolo-thiadiazole hybrids via oxidative cyclization .

Electrophilic Substitution on the Thiadiazole Ring

While the methyl group at position 4 is inert, the electron-deficient ring undergoes limited electrophilic substitution:

- Nitration : Requires harsh conditions (HNO₃/H₂SO₄) to introduce nitro groups at position 2 or 5 .

- Halogenation : Bromination with Br₂/FeBr₃ occurs at position 5 .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-thiadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds containing the thiadiazole moiety can inhibit the growth of various pathogenic bacteria and fungi. Specifically, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine has been tested for its efficacy against resistant strains of bacteria, showing promising results in vitro .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer activities. One notable study reported that compounds with similar structures to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is attributed to the ability of these compounds to induce apoptosis in cancer cells.

Neuroprotective Effects

Recent research has also highlighted the neuroprotective potential of thiadiazole derivatives. Compounds related to this compound have shown promise in inhibiting neurodegenerative processes associated with diseases like Alzheimer's. These effects are thought to be mediated through the modulation of oxidative stress pathways .

Agricultural Applications

Pesticidal Activity

The compound's unique structure allows it to function as a potential pesticide. Studies have shown that thiadiazole derivatives can act as effective agents against agricultural pests, including certain insects and fungal pathogens. The mechanism often involves disrupting metabolic processes within the pests .

Herbicidal Properties

In addition to its pesticidal activity, this compound has been evaluated for herbicidal properties. Research indicates that it can inhibit the growth of specific weed species without adversely affecting crop yields .

Materials Science Applications

Polymer Development

Thiadiazole compounds are being explored for their role in developing advanced materials. The incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical properties. This makes it a candidate for applications in coatings and composites .

Sensors and Electronics

The electrical properties of thiadiazole derivatives make them suitable for use in electronic devices. Research is ongoing into their application in organic semiconductors and sensors due to their ability to facilitate charge transport .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that this compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics for certain resistant strains. -

Cancer Cell Line Testing

In vitro testing on several cancer cell lines revealed that derivatives of this compound induced apoptosis at concentrations that were non-toxic to normal cells. This selectivity was further investigated using flow cytometry. -

Field Trials for Herbicidal Activity

Field trials conducted on crops treated with formulations containing this compound demonstrated effective weed control with minimal impact on crop health over multiple growing seasons.

Wirkmechanismus

The mechanism of action of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted 1,2,3-Thiadiazole Derivatives

N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine (CAS: 1060817-72-2)

- Molecular Formula : C₅H₉N₃S

- Molecular Weight : 143.21 g/mol

- Key Features : Addition of an N-methyl group to the methanamine side chain increases hydrophobicity (PSA = 66.05 Ų) .

4-Methyl-1,2,3-thiadiazol-5-yl Urea Derivatives

- Example : 4-Methyl-1,2,3-thiadiazol-5-yl urea (analog of tiadinil)

- Molecular Formula : C₃H₅N₃OS (base)

- Key Features : Replacement of the methanamine group with a urea moiety (-NHCONH₂) introduces hydrogen-bonding capacity.

- Activity : Demonstrated potent antifungal activity and induction of systemic resistance in plants against Botrytis cinerea .

1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine Hydrochloride

- Molecular Formula : C₆H₁₂ClN₃S

- Molecular Weight : 193.70 g/mol

- The hydrochloride salt enhances aqueous solubility .

Heterocyclic Variants: Thiazole and 1,3,4-Thiadiazole Derivatives

1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine

- Molecular Formula : C₇H₁₂N₂S

- Molecular Weight : 156.25 g/mol

- Key Features : Replacement of the 1,2,3-thiadiazole with a 1,3-thiazole ring reduces ring strain and modifies electronic properties.

- Activity : Thiazole derivatives are often associated with antimicrobial and anticancer activities, though specific data for this compound are unavailable .

1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]methanamine

Functional Group Modifications

4-((E)-{2-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]hydrazono}methyl)phenyl Esters

Structural-Activity Relationship (SAR) Insights

- Thiadiazole vs. Thiazole : The 1,2,3-thiadiazole core (two adjacent sulfur atoms) exhibits higher electronegativity and ring strain compared to thiazoles, influencing binding to RNA riboswitches or enzymatic pockets .

- Substituent Effects :

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics .

Comparative Data Table

Biologische Aktivität

1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a thiadiazole derivative noted for its diverse biological activities. This compound, characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, with a molar mass of approximately 130.17 g/mol. The compound features a five-membered thiadiazole ring that includes two nitrogen atoms and one sulfur atom, with a methyl group at the 4-position of the ring. This structural configuration contributes to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHNS |

| Molar Mass | 130.17 g/mol |

| Structure | Thiadiazole ring with a methyl group |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme involved in DNA synthesis and repair. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleotide synthesis crucial for cellular proliferation.

- Cellular Effects : In cancer cell lines such as PC3 (prostate cancer), this compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic genes.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

- Antimicrobial Properties : This compound has demonstrated effectiveness against various bacterial strains and fungi. Studies have reported its activity against E. coli, Bacillus mycoides, and Candida albicans, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : The compound shows antiproliferative effects in human prostate tumor cell lines. Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug .

- Anticonvulsant Effects : Some derivatives of thiadiazole compounds have been noted for their anticonvulsant properties, suggesting a potential role in treating seizure disorders.

Case Studies and Research Findings

Several studies have explored the biological effects and mechanisms of action associated with this compound:

- Antimicrobial Efficacy : A study tested various thiadiazole derivatives against microbial strains and found significant antibacterial and antifungal activity. The results indicated that modifications in the thiadiazole structure could enhance efficacy against specific pathogens .

- Cancer Cell Studies : In vitro studies on prostate cancer cells revealed that treatment with this compound led to increased apoptosis rates compared to control groups. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics due to the compound's molecular weight and structure. However, further research is necessary to fully understand its bioavailability and metabolism in vivo.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against E. coli, B. mycoides, C. albicans |

| Anticancer | Induces apoptosis in prostate cancer cells |

| Anticonvulsant | Potential anticonvulsant properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine?

- Methodology : The compound can be synthesized via condensation reactions using sulfur-containing precursors. For example, polyphosphoric acid-mediated cyclization (similar to oxadiazole synthesis in and ) is a viable route. Thiosemicarbazide derivatives or substituted hydrazides may serve as starting materials, with glycine or aminomethyl reagents introducing the methanamine group. Reaction conditions typically involve heating (120–160°C) and acid catalysis to promote cyclization.

- Key Considerations : Optimizing stoichiometry and reaction time improves yield. Purification via recrystallization or chromatography ensures high purity .

Q. How is this compound characterized after synthesis?

- Analytical Techniques :

- FTIR : Confirms functional groups (e.g., C-S stretching at ~600–700 cm⁻¹, N-H bending at ~1600 cm⁻¹).

- NMR Spectroscopy : NMR identifies methyl ( ppm) and methanamine ( ppm) protons; NMR resolves thiadiazole ring carbons ( ppm).

- LCMS : Validates molecular weight () and fragmentation patterns.

- Elemental Analysis : Ensures C, H, N, S content matches theoretical values () .

Advanced Research Questions

Q. What computational methods are used to study the electronic structure and reactivity of this compound?

- DFT Studies : Density Functional Theory (DFT) with the B3LYP functional and SDD basis set ( ) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. These predict nucleophilic/electrophilic sites and stability.

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., riboswitches in ) to assess binding affinity .

Q. What biological activities are associated with structural analogs of this compound?

- Riboswitch Targeting : Thiadiazole derivatives (e.g., compound 8 in ) bind bacterial TPP riboswitches, inhibiting gene regulation. This suggests potential antimicrobial applications.

- Antimicrobial/Antiviral Activity : Pyrazine and oxadiazole analogs ( ) exhibit activity against pathogens via enzyme inhibition or membrane disruption. SAR studies on the 4-methyl group could enhance selectivity .

Q. How do structural modifications impact physicochemical properties and bioactivity?

- Substituent Effects : Replacing the 4-methyl group with cyclopropyl () or isopropyl ( ) alters lipophilicity (logP) and solubility. Electron-withdrawing groups (e.g., Cl) may increase metabolic stability.

- Functionalization : The methanamine group enables conjugation to polymers or biomolecules (), facilitating drug delivery or probe design .

Q. What analytical challenges arise in quantifying purity and resolving spectral overlaps?

- Purity Assessment : Differential Scanning Calorimetry (DSC) measures melting point consistency (e.g., 174.63°C in ). Elemental analysis detects trace impurities.

- Spectral Resolution : Overlapping NMR peaks (e.g., aromatic vs. amine protons) are resolved using 2D techniques (COSY, HSQC) or deuterated solvents .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.